molecular formula C7H13N3O3 B1523941 N-(2-carbamoylethyl)butanediamide CAS No. 1258650-56-4

N-(2-carbamoylethyl)butanediamide

Cat. No.: B1523941
CAS No.: 1258650-56-4
M. Wt: 187.2 g/mol
InChI Key: XCAGWKCVVGEHBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylethyl)butanediamide typically involves the reaction of succinic anhydride with 3-aminopropionamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylethyl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-carbamoylethyl)butanediamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-carbamoylethyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylethyl)succinimide
  • N-(2-carbamoylethyl)glutaramide
  • N-(2-carbamoylethyl)adipamide

Uniqueness

N-(2-carbamoylethyl)butanediamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various research and industrial applications .

Biological Activity

N-(2-carbamoylethyl)butanediamide is a compound of interest in various biological research contexts, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a derivative of butanediamide with a carbamoyl group attached to the ethyl side chain. This structural modification may influence its interaction with biological systems, potentially enhancing its pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction through pathways that disrupt cellular metabolism.
  • Antimicrobial Properties : Research indicates that derivatives of carbamide compounds can exhibit antimicrobial activities against a range of pathogens. The effectiveness often correlates with the presence of specific functional groups.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds, suggesting that they may mitigate neuronal injury through antioxidative mechanisms.

Antitumor Activity

A study conducted by Howorko et al. (2013) evaluated the antitumor effects of N-substituted carbazoles, which share structural similarities with this compound. The findings revealed that certain derivatives inhibited topoisomerase II activity, a critical target in cancer therapy, at concentrations significantly lower than standard chemotherapeutic agents like etoposide .

Antimicrobial Activity

In a comparative analysis, several carbamide derivatives were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected their inhibitory concentrations, with some compounds demonstrating IC50 values in the micromolar range .

Neuroprotective Effects

Research by Saturnino et al. highlighted the neuroprotective properties of specific N-substituted carbazoles against glutamate-induced toxicity in neuronal cell lines. The study found that certain compounds could reduce oxidative stress markers and improve cell viability at low concentrations .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntitumorApoptosis inductionHoworko et al., 2013
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stressSaturnino et al., 2013

Properties

IUPAC Name

N'-(3-amino-3-oxopropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c8-5(11)1-2-7(13)10-4-3-6(9)12/h1-4H2,(H2,8,11)(H2,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAGWKCVVGEHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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